molecular formula C14H19N5O3S B2927252 3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2319856-49-8

3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine

Cat. No. B2927252
CAS RN: 2319856-49-8
M. Wt: 337.4
InChI Key: FBLRYOJFXYOXKA-UHFFFAOYSA-N
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Description

“3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine” is C14H19N5O3S, and its molecular weight is 337.4.


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

3-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-11-2-3-13(18-17-11)22-9-12-4-6-19(7-5-12)23(20,21)14-8-15-10-16-14/h2-3,8,10,12H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLRYOJFXYOXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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